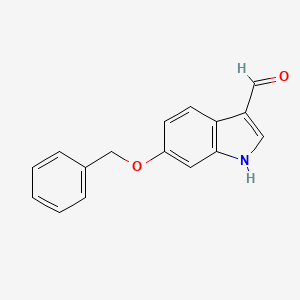
(4-(N-Benzylsulfamoyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-(N-Benzylsulfamoyl)phenyl)boronic acid” is a chemical compound with the molecular formula C13H14BNO4S . It has a molecular weight of 291.14 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H14BNO4S/c16-14(17)12-6-8-13(9-7-12)20(18,19)15-10-11-4-2-1-3-5-11/h1-9,15-17H,10H2 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a density of 1.4±0.1 g/cm3, a boiling point of 520.5±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C . It also has a molar refractivity of 75.1±0.4 cm3 .Aplicaciones Científicas De Investigación
However, boronic acids in general are known to have a wide range of applications in various scientific fields, including organic chemistry, medicinal chemistry, materials science, and biochemistry. They are often used in Suzuki coupling reactions, in the synthesis of biologically active compounds, as sensors for carbohydrates, and in the construction of supramolecular structures, among others.
- Application Summary : Phenylboronic acid (PBA)-based functional materials have been used in fluorescence imaging and tumor therapy. They can bind to glycans on the surface of cancer cells, improving cancer cell imaging and tumor treatment effects .
- Methods : These materials are combined with targeted ligands such as antibodies, peptides, and small molecules to enhance cellular uptake and active targeting of cancer cells and tumors .
- Results : The potential of PBA-based functional chemical materials in cancer diagnosis and tumor targeting has been demonstrated through cell imaging and in vivo imaging . For tumor therapy, PBA-based functional chemical materials have been applied in chemotherapy, gene therapy, phototherapy, and immunotherapy .
- Application Summary : Benzoxaboroles, which are related to boronic acids, have been widely applied as antifungal, antibacterial, antiviral, anti-parasite, and anti-inflammatory agents .
- Methods : Benzoxaboroles are used as a versatile scaffold in organic synthesis, molecular recognition, and supramolecular chemistry .
- Results : Due to their desirable physicochemical and drug-like properties, benzoxaboroles have found wide applications in medicinal chemistry .
Fluorescence Imaging and Tumor Therapy
Antifungal, Antibacterial, Antiviral, Anti-parasite, and Anti-inflammatory Agents
- Application Summary : Phenylboronic acid (PBA)-based functional materials have been used in fluorescence imaging and tumor therapy. They can bind to glycans on the surface of cancer cells, improving cancer cell imaging and tumor treatment effects .
- Methods : These materials are combined with targeted ligands such as antibodies, peptides, and small molecules to enhance cellular uptake and active targeting of cancer cells and tumors .
- Results : The potential of PBA-based functional chemical materials in cancer diagnosis and tumor targeting has been demonstrated through cell imaging and in vivo imaging . For tumor therapy, PBA-based functional chemical materials have been applied in chemotherapy, gene therapy, phototherapy, and immunotherapy .
- Application Summary : Benzoxaboroles, which are related to boronic acids, have been widely applied as antifungal, antibacterial, antiviral, anti-parasite, and anti-inflammatory agents .
- Methods : Benzoxaboroles are used as a versatile scaffold in organic synthesis, molecular recognition, and supramolecular chemistry .
- Results : Due to their desirable physicochemical and drug-like properties, benzoxaboroles have found wide applications in medicinal chemistry .
Fluorescence Imaging and Tumor Therapy
Safety And Hazards
Propiedades
IUPAC Name |
[4-(benzylsulfamoyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BNO4S/c16-14(17)12-6-8-13(9-7-12)20(18,19)15-10-11-4-2-1-3-5-11/h1-9,15-17H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHAPENXSWTNOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621972 |
Source


|
| Record name | [4-(Benzylsulfamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(N-Benzylsulfamoyl)phenyl)boronic acid | |
CAS RN |
548769-96-6 |
Source


|
| Record name | [4-(Benzylsulfamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

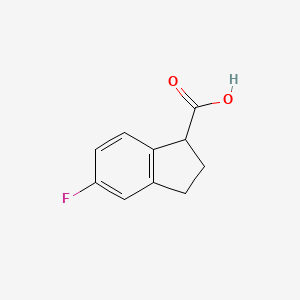

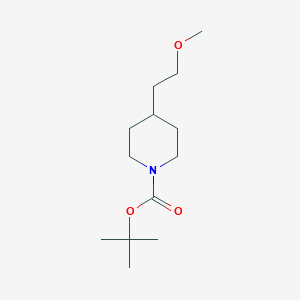
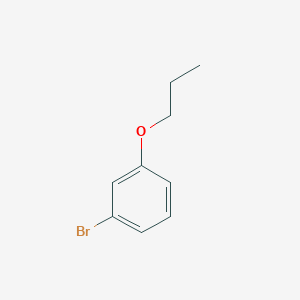
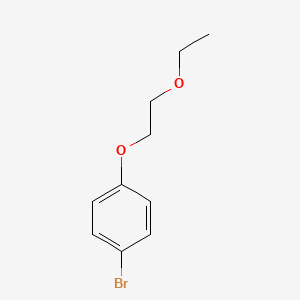


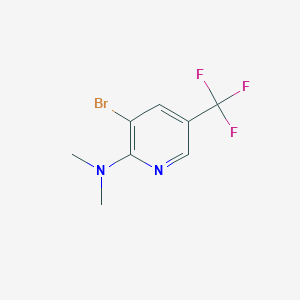

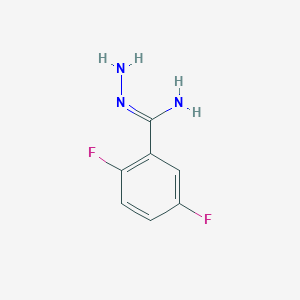
![Benzo[c][1,2,5]oxadiazole-4-carboxylic acid](/img/structure/B1289057.png)
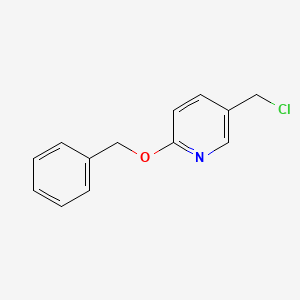
![tert-butyl N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]carbamate](/img/structure/B1289059.png)
